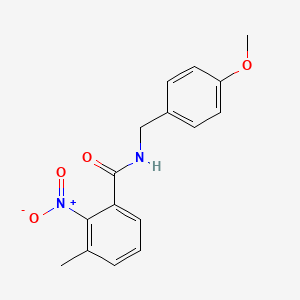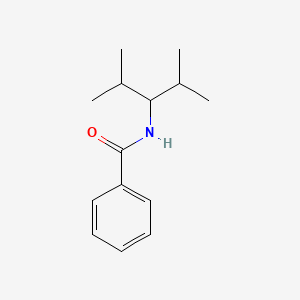
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide is not fully understood. However, it has been suggested that N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been found to induce cell cycle arrest and inhibit angiogenesis, which is the process of blood vessel formation that is crucial for tumor growth and metastasis. N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has several advantages for lab experiments, including its high potency, low toxicity, and selectivity towards cancer cells. However, its limited solubility in aqueous solutions and the need for specialized purification techniques can be a limitation for its use in lab experiments.
Orientations Futures
There are several potential future directions for the research on N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide. One area of interest is the development of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide in combination with other anticancer drugs for improved efficacy. The use of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide in the treatment of inflammatory diseases such as rheumatoid arthritis is also an area of potential future research. Additionally, the study of the mechanism of action of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide and its effects on gene expression could lead to the identification of new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide involves the reaction of 4-methoxybenzylamine with 3-methyl-2-nitrobenzoyl chloride in the presence of a base. This reaction results in the formation of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide as a yellow crystalline solid. The purity and yield of N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-4-3-5-14(15(11)18(20)21)16(19)17-10-12-6-8-13(22-2)9-7-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKRFVLTYACKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-methyl-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)




![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)